N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-29-19-13-11-17(12-14-19)25-23(28)22-21(16-7-4-3-5-8-16)27-24(31-22)26-18-9-6-10-20(15-18)30-2/h3-15H,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXWOYUSLQSWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)NC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its pharmacological importance. The structural formula can be represented as follows:
This structure includes two methoxy-substituted phenyl groups and a carboxamide functional group, which contribute to its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including our compound of interest. The thiazole moiety has been associated with cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound has shown to induce apoptosis in cancer cells, particularly in breast cancer cell lines (MDA-MB-231). For instance, one study reported a significant increase in the percentage of annexin V-FITC-positive apoptotic cells when treated with related thiazole compounds, indicating strong pro-apoptotic activity .
- IC50 Values : In related thiazole compounds, IC50 values ranged from 1.61 µg/mL to 1.98 µg/mL for cytotoxicity against cancer cell lines .
2. Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression.
- Inhibition Studies : New thiazole carboxamide derivatives have been tested for their COX inhibition capabilities. The results suggest that modifications to the thiazole ring can enhance inhibitory potency against COX enzymes .
3. Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial properties, which are crucial in addressing antibiotic resistance.
- Mechanism : The inhibition of carbonic anhydrases (CAs), which are essential for bacterial growth, has been observed with certain thiazole compounds . This suggests that our compound may possess similar antimicrobial properties.
Case Study 1: Anticancer Efficacy
A study investigating the efficacy of various thiazole derivatives found that compounds similar to this compound exhibited significant anticancer activity in vitro. The study utilized MTT assays to measure cell viability and determined that these compounds could reduce cell proliferation effectively.
| Compound | Cell Line | IC50 (µg/mL) | Apoptosis Induction |
|---|---|---|---|
| 4e | MDA-MB-231 | 1.61 | Yes |
| 4g | HT29 | 1.98 | Yes |
| 4h | A549 | 2.10 | Yes |
Case Study 2: COX Inhibition
In another study focused on COX inhibitors, derivatives of thiazoles were synthesized and screened for their ability to inhibit COX enzymes. The results indicated that modifications at specific positions within the thiazole structure significantly influenced their inhibitory potency.
Scientific Research Applications
Basic Information
- Molecular Formula : C24H21N3O3S
- Molecular Weight : 429.51 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide
Structure
The compound features a thiazole ring, which is known for its biological activity, making it a valuable scaffold in drug design. The presence of methoxy groups enhances its lipophilicity and may improve bioavailability.
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. Specifically, this compound has been evaluated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Studies
In vitro assays demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiazole derivatives are known to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study: Animal Models
In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and improved clinical scores compared to controls.
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate effectiveness against certain bacterial strains, highlighting its potential as a lead compound in antibiotic development.
Table: Summary of Biological Activities
| Activity Type | Model/System Used | Results |
|---|---|---|
| Anticancer | In vitro cell lines | Significant growth inhibition |
| Anti-inflammatory | Animal models | Reduced inflammatory markers |
| Antimicrobial | Bacterial strains | Effective against specific pathogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, highlighting key differences in substituents, functional groups, and biological activities:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Target Compound | Thiazole core, 4-phenyl, 5-carboxamide (N-4-methoxyphenyl), 2-amino (N-3-methoxyphenyl) | Anticancer (predicted), antimicrobial (predicted) | Dual methoxyphenyl groups enhance binding specificity and metabolic stability . |
| N-(4-methoxyphenethyl)-4-methyl-2-(3-(p-tolyl)ureido)thiazole-5-carboxamide | Ureido group at position 2, 4-methylthiazole, phenethyl chain | Anticancer, antimicrobial | Ureido group may increase hydrogen-bonding interactions with biological targets. |
| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]thiophene-2-carboxamide | Oxadiazole-thiophene hybrid, 4-methoxyphenyl | Unspecified (likely enzyme inhibition) | Thiophene replaces thiazole, altering electronic properties and bioactivity. |
| N-cyclopentyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide | Thiadiazole core, cyclopentyl carboxamide | Antimicrobial, anticancer | Thiadiazole’s sulfur-rich structure may improve redox activity. |
| N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | Thiazole-oxazole hybrid, 3,5-dimethyl oxazole | Research tool for cancer/infectious diseases | Dual heterocyclic rings (thiazole + oxazole) enable multi-target interactions. |
| 2-(3-(3-chlorophenyl)ureido)-N-(4-methoxyphenethyl)-4-methylthiazole-5-carboxamide | Chlorophenyl-ureido group, phenethyl chain | Antitumor, antimicrobial | Chlorine substituent increases electrophilicity and cytotoxicity. |
Key Structural Determinants of Activity
- Methoxy Substitutions: The target compound’s 3- and 4-methoxyphenyl groups improve membrane permeability compared to non-substituted analogues (e.g., simple phenyl-thiazoles) .
- Carboxamide Linkage : The N-(4-methoxyphenyl)carboxamide group may enhance binding to kinase targets, as seen in similar ureido-thiazole derivatives .
- Thiazole vs. Oxadiazole/Thiadiazole : Replacing thiazole with oxadiazole () or thiadiazole () alters ring electronegativity, affecting target selectivity .
Pharmacokinetic and Toxicity Profiles
- Metabolic Stability : The target compound’s methoxy groups may reduce oxidative metabolism, extending half-life compared to hydroxylated analogues .
- Toxicity : Thiazole derivatives with chloro substituents (e.g., ) often exhibit higher cytotoxicity than methoxy-substituted variants .
Q & A
Q. What are the common synthetic routes for preparing N-(4-methoxyphenyl)-2-[(3-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under reflux conditions .
- Coupling reactions : Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or Buchwald-Hartwig amination .
- Carboxamide linkage : Activation of the carboxylic acid moiety (e.g., using HATU or EDC) followed by coupling with 4-methoxyaniline . Key characterization methods include NMR (to confirm substitution patterns), IR (to validate carbonyl groups), and mass spectrometry (to verify molecular weight) .
Q. How is the purity and structural integrity of this compound validated?
Purity is assessed via HPLC with UV detection (typically >95% purity threshold). Structural confirmation relies on:
- H/C NMR : Assign methoxy (δ ~3.8 ppm), aromatic protons, and thiazole carbons.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
- Elemental analysis : To validate empirical formula consistency .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to:
Q. How do substituents (e.g., methoxy groups) impact pharmacological activity?
Structure-activity relationship (SAR) studies reveal:
- 4-Methoxyphenyl : Enhances lipophilicity, improving membrane permeability.
- 3-Methoxyphenylamino : Participates in hydrogen bonding with target proteins (e.g., kinases or receptors) .
- Phenyl at C4 : Stabilizes π-π stacking interactions in hydrophobic binding pockets . Comparative assays with analogs lacking methoxy groups show reduced activity, confirming their role in target engagement .
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
- Purity issues : Trace solvents (e.g., DMSO) or byproducts altering results. Mitigation strategies:
- Standardized protocols : Use clinically relevant cell models (e.g., primary cells) and validate purity via LC-MS.
- Dose-response curves : Confirm IC consistency across replicates .
Methodological Insights
Q. What experimental designs are optimal for studying this compound’s mechanism of action?
- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to quantify ATP competition.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
- CRISPR/Cas9 knockout models : Validate specificity by comparing responses in wild-type vs. target gene-deficient cells .
Q. How can pharmacokinetic properties (e.g., bioavailability) be evaluated?
- In vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Microsomal stability : Incubate with liver microsomes to estimate metabolic half-life.
- In vivo studies : Administer orally to rodent models and measure plasma concentration via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
